molecular formula C8H7FN2O2 B1588844 N-(4-fluorophenyl)-2-(hydroxyimino)acetamide CAS No. 351-09-7

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

Cat. No.: B1588844
CAS No.: 351-09-7
M. Wt: 182.15 g/mol
InChI Key: DXSBFTGUEOWLSD-YHYXMXQVSA-N
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Description

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyimino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 4-fluoroaniline with glyoxylic acid, followed by the introduction of a hydroxyimino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)benzamide
  • N-(4-fluorophenyl)acetamide
  • N-(4-fluorophenyl)-2-oxopropanamide

Uniqueness

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is unique due to the presence of both a hydroxyimino group and a fluorophenyl group, which confer distinct chemical and biological properties. The hydroxyimino group can participate in unique hydrogen bonding interactions, while the fluorophenyl group can enhance the compound’s stability and reactivity.

Properties

CAS No.

351-09-7

Molecular Formula

C8H7FN2O2

Molecular Weight

182.15 g/mol

IUPAC Name

(2Z)-N-(4-fluorophenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C8H7FN2O2/c9-6-1-3-7(4-2-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5-

InChI Key

DXSBFTGUEOWLSD-YHYXMXQVSA-N

SMILES

C1=CC(=CC=C1NC(=O)C=NO)F

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=N\O)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=NO)F

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The provided research focuses on incorporating N-(4-fluorophenyl)-2-(hydroxyimino)acetamide into polymer chains. How does this impact the material's dielectric properties compared to similar polymers without this specific compound?

A1: The research paper [] investigates the synthesis and characterization of two novel polymers: polyacryloyloxy imino fluorophenyl acetamide and its copolymer with polystyrene sulfonate. While the study doesn't directly compare the dielectric properties to polymers without this compound, it provides valuable insights. The paper reports that the incorporation of this compound significantly influences the dielectric constant and dielectric loss of the resulting polymers. [] This suggests that the presence of this compound within the polymer structure contributes to its overall dielectric behavior. Further research is needed to directly compare these properties with similar polymers lacking this compound to quantify the specific impact and understand the underlying mechanisms.

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